molecular formula C12H9N3O4S B3842297 N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide

N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide

Cat. No. B3842297
M. Wt: 291.28 g/mol
InChI Key: PPIPIDNPOOSYDM-UHFFFAOYSA-N
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Description

N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide, commonly known as NTTC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. NTTC is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 308.3 g/mol.

Scientific Research Applications

NTTC has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NTTC has been used as a fluorescent probe for detecting metal ions, such as copper and mercury, in biological samples. In pharmacology, NTTC has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, NTTC has been used as a building block for constructing supramolecular structures, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of NTTC varies depending on its application. In biochemistry, NTTC acts as a chelating agent, binding to metal ions and forming a fluorescent complex that can be detected using spectroscopic techniques. In pharmacology, NTTC is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
NTTC has been shown to have both biochemical and physiological effects. In biochemistry, NTTC has been used to probe the role of metal ions in biological systems, such as the binding of copper to amyloid-beta peptides in Alzheimer's disease. In pharmacology, NTTC has been shown to inhibit the growth of cancer cells, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. The physiological effects of NTTC are still under investigation.

Advantages and Limitations for Lab Experiments

NTTC has several advantages for lab experiments, including its fluorescent properties, its ability to bind to metal ions, and its potential as an antitumor agent. However, there are also limitations to its use, such as its toxicity and potential side effects. Additionally, NTTC may not be suitable for all experimental systems, as its mechanism of action is still not fully understood.

Future Directions

There are several future directions for research on NTTC, including its potential applications in drug discovery, materials science, and bioimaging. In drug discovery, NTTC may be used as a lead compound for developing new antitumor agents. In materials science, NTTC may be used as a building block for constructing new supramolecular structures with unique properties. In bioimaging, NTTC may be used as a fluorescent probe for detecting metal ions in living cells and tissues. Further research is needed to fully understand the potential applications of NTTC in these fields.

properties

IUPAC Name

N'-(4-nitrobenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIPIDNPOOSYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide
Reactant of Route 6
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N'-(4-nitrobenzoyl)-2-thiophenecarbohydrazide

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